7-(4-Chlorophenyl)-1,4-thiazepane
Description
7-(4-Chlorophenyl)-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms within its ring structure, substituted at position 7 with a 4-chlorophenyl group.
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2 |
InChI Key |
CWWXTKDBAWUSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Chlorophenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Related Heterocyclic Compounds
The provided evidence highlights compounds with fused heterocyclic cores or substituted aromatic systems. Key comparison points include ring structure , substituent effects , synthetic methods , and physicochemical properties .
Structural and Functional Group Comparisons
Key Observations :
- Ring Size/Complexity : Thiazepanes (7-membered) are less conformationally constrained than fused systems like tetrazolo-pyrrolo-pyrimidines (e.g., 3k, 3l) but may exhibit lower thermal stability due to fewer aromatic interactions .
- Fluorine in 3l may improve metabolic stability compared to this compound.
Physicochemical Properties
Key Observations :
- Melting Points : Fused-ring systems (e.g., 3k, 3l) exhibit higher melting points (>220°C) due to rigid, planar structures, whereas pyrrole derivatives (6a–6d) melt at lower temperatures (117–168°C) .
- Spectroscopy : Thiazepanes would likely show distinct ¹H-NMR splitting patterns due to chair-like conformations, contrasting with the sharp aromatic signals of tetrazolo-pyrrolo-pyrimidines .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
